molecular formula C12H15FN2O2 B14752470 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone

Katalognummer: B14752470
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: SGKYBEWRQPGYEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hydroxyethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone typically involves the reaction of 2-fluoroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyethanone moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is unique due to the presence of both the hydroxyethanone and the 2-fluorophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H15FN2O2

Molekulargewicht

238.26 g/mol

IUPAC-Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-5-7-15(8-6-14)12(17)9-16/h1-4,16H,5-9H2

InChI-Schlüssel

SGKYBEWRQPGYEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.